Molecular Weight Advantage vs. Boc-Protected Analog Reduces Intermediate Mass in Multi‑Step Syntheses
The target compound has a molecular weight of 309.67 g mol⁻¹, which is 56.11 Da lower than that of the Boc‑protected analog (365.78 g mol⁻¹) [1]. This mass difference corresponds precisely to the Boc group (C₅H₉O₂, 101.12 Da) minus one hydrogen, reflecting the absence of the protecting group. In fragment‑based and PROTAC design, lower molecular weight facilitates compliance with Lipinski’s rule of five and improves ligand efficiency metrics.
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 309.67 [1] |
| Comparator Or Baseline | tert‑Butyl 4‑(6‑chloro‑4‑(trifluoromethyl)pyridin‑2‑yl)piperazine‑1‑carboxylate (CAS 1201675‑03‑7): 365.78 |
| Quantified Difference | −56.11 Da (15.4 % lower) |
| Conditions | Computed from molecular formula; confirmed by PubChem and vendor datasheets. |
Why This Matters
Lower molecular weight reduces the mass of synthetic intermediates, potentially simplifying purification and improving atom economy in multi‑step medicinal chemistry workflows.
- [1] PubChem Compound Summary for CID 87262084. View Source
